molecular formula C20H14ClN5O2S B12023279 4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine

Cat. No.: B12023279
M. Wt: 423.9 g/mol
InChI Key: UXNLCTBIYLPWCF-UHFFFAOYSA-N
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Description

4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including a chlorophenyl group and a nitrobenzyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The triazole ring and the nitrobenzyl sulfanyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-(4-chlorophenyl)-5-[(4-nitrobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine is unique due to its combination of functional groups and its potential for diverse chemical reactivity and biological activity. The presence of both a triazole ring and a pyridine ring, along with the specific substituents, distinguishes it from other similar compounds .

Properties

Molecular Formula

C20H14ClN5O2S

Molecular Weight

423.9 g/mol

IUPAC Name

4-[4-(4-chlorophenyl)-5-[(4-nitrophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H14ClN5O2S/c21-16-3-7-17(8-4-16)25-19(15-9-11-22-12-10-15)23-24-20(25)29-13-14-1-5-18(6-2-14)26(27)28/h1-12H,13H2

InChI Key

UXNLCTBIYLPWCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=NC=C4)[N+](=O)[O-]

Origin of Product

United States

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